Dual Phase Transition vs. Single Transition: Solid → Cholesteric → Isotropic Liquid
When recrystallized from n-pentanol—a solvent shown to be more effective than ethanol for removing impurities and crystalline defects—cholesteryl benzoate exhibits two distinct endothermic transitions [1]. The first transition at 146.0 °C corresponds to the solid-to-cholesteric mesophase change with a heat of transition of 14.7 cal/g. The second transition at 179.6 °C corresponds to the cholesteric-to-isotropic liquid change with a much smaller heat of 0.26 cal/g. In direct contrast, under identical recrystallization and heating conditions, cholesteryl acetate and cholesteryl laurate display only a single transition [1]. This unequivocally demonstrates that cholesteryl benzoate possesses a thermodynamically distinct cholesteric mesophase spanning a 33.6 °C window, whereas its short-chain aliphatic counterparts lack this well-defined intermediate phase under the same preparation conditions.
| Evidence Dimension | Number of endothermic transitions on first heating after n-pentanol recrystallization |
|---|---|
| Target Compound Data | Two transitions: T₁ = 146.0 °C (ΔH = 14.7 cal/g), T₂ = 179.6 °C (ΔH = 0.26 cal/g) |
| Comparator Or Baseline | Cholesteryl acetate: one transition only; Cholesteryl laurate: one transition only |
| Quantified Difference | Cholesteryl benzoate exhibits 2 transitions vs. 1 for comparators; mesophase window of 33.6 °C |
| Conditions | Recrystallization from n-pentanol; differential scanning calorimetry on first heating |
Why This Matters
A user requiring a well-defined, thermodynamically reproducible cholesteric mesophase over a quantifiable temperature window must select cholesteryl benzoate; short-chain aliphatic esters simply do not provide this phase under equivalent conditions.
- [1] Davis, G.J.; Porter, R. (1969). Some Solubnility Characteristics of Cholesteryl Esters. Molecular Crystals, 6(3-4), 377–391. View Source
